molecular formula C5H9ClO3 B3392418 3-(2-Chloroethoxy)propanoic acid CAS No. 56638-07-4

3-(2-Chloroethoxy)propanoic acid

Cat. No.: B3392418
CAS No.: 56638-07-4
M. Wt: 152.57 g/mol
InChI Key: WVDOQTVCVIQGQO-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)propanoic acid is an organic compound with the molecular formula C5H9ClO3. It is a carboxylic acid derivative characterized by the presence of a chloroethoxy group attached to the propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)propanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted propanoic acid derivatives.

    Esterification: Esters of this compound.

    Reduction: 3-(2-Chloroethoxy)propanol.

Scientific Research Applications

3-(2-Chloroethoxy)propanoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propanoic acid involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethoxy)propanoic acid
  • 3-(2-Iodoethoxy)propanoic acid
  • 3-(2-Fluoroethoxy)propanoic acid

Uniqueness

3-(2-Chloroethoxy)propanoic acid is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-chloroethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDOQTVCVIQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321966
Record name 3-(2-chloro-ethoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56638-07-4
Record name NSC400117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chloro-ethoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.00 g (11.1 mmol) ethyl 3-(2-chloro-ethoxy)-propionate are suspended in 8 ml of ethanol and 4.96 ml (16.6 mmol) of 8% lithium hydroxide solution are added. The mixture is stirred for 4 hours at ambient temperature, then evaporated down i. vac., acidified with 2-molar hydrochloric acid, combined with diethyl ether and dried over sodium sulphate. Then it is filtered off and evaporated down i. vac.
Name
ethyl 3-(2-chloro-ethoxy)-propionate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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